16,17-Epoxypregnenolone
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Overview
Description
16,17-Epoxypregnenolone, also known as 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3. It is a derivative of pregnenolone, featuring an epoxy group attached to the 16α and 17α positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17-Epoxypregnenolone can be synthesized through multiple routes. One common method involves the oxidation, hydrolysis, elimination, and epoxidation of diosgenin . Another approach is the regioselective synthesis from 16-dehydropregnenolone acetate, which involves hydrazine reduction followed by Oppenauer oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 16,17-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Reduction: Hydrazine reduction to form intermediates for further synthesis.
Substitution: Reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid is commonly used for epoxidation.
Reduction: Hydrazine in the presence of a strong base.
Substitution: Various organic reagents depending on the desired product.
Major Products:
20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one: Formed through oxidation.
E-guggulsterone: Synthesized via hydrazine reduction and Oppenauer oxidation.
Scientific Research Applications
16,17-Epoxypregnenolone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of steroid hormones and other bioactive compounds.
Biology: Studied for its role in the biotransformation of cholesterol and other steroids by microorganisms.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 16,17-Epoxypregnenolone involves its interaction with various molecular targets and pathways:
Inhibition of JNK Phosphorylation: 16α,17α-Epoxypregnenolone-20-oxime, a derivative, inhibits JNK phosphorylation, reducing nitric oxide production and iNOS expression in microglial cells.
Biotransformation: The compound is metabolized by microorganisms to produce active intermediates, such as 7-hydroxy cholesterol and 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Comparison with Similar Compounds
16,17-Epoxypregnenolone can be compared with other similar compounds, such as:
Pregnenolone: A precursor to this compound, lacking the epoxy group.
Guggulsterone: A plant sterol synthesized from this compound, known for its anti-inflammatory and anticancer properties.
Cholesterol: Another steroid that undergoes biotransformation to produce similar intermediates.
Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical properties and reactivity compared to other steroids. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(2S,10S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1 |
InChI Key |
UQVIXFCYKBWZPJ-LTLGRAAISA-N |
Isomeric SMILES |
CC(=O)C12C(O1)C[C@@H]3C2(CC[C@H]4C3CC=C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
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